

3-Amino-N-methylpropanamide Hydrochloride: A Chemical Intermediate Awaiting Application Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-amino-N-methylpropanamide hydrochloride

Cat. No.: B1284087

[Get Quote](#)

Despite its availability from various chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications for **3-amino-N-methylpropanamide hydrochloride** (CAS 51739-61-8). Currently, its primary role appears to be that of a chemical intermediate, a building block used in the synthesis of more complex molecules. There is no publicly available experimental data, comparative studies, or detailed protocols related to its direct use in drug development or as a research tool.

Chemical Identity and Properties

3-Amino-N-methylpropanamide hydrochloride is a simple aliphatic amide. Its basic chemical and physical properties are summarized below.

Property	Value
CAS Number	51739-61-8
Molecular Formula	C ₄ H ₁₁ ClN ₂ O
Molecular Weight	138.60 g/mol
Synonyms	3-Amino-N-methylpropionamide hydrochloride

Limited Evidence of Application

While direct applications are not documented, its structure suggests potential as a precursor in organic synthesis. A search of patent literature reveals its use as a reactant in the synthesis of more complex chemical entities. However, these patents do not describe any direct biological activity or utility of **3-amino-N-methylpropanamide hydrochloride** itself.

The absence of published research on this compound's biological effects means there are no established signaling pathways, experimental workflows, or comparative performance data to report.

The Broader Context of Small Amino Amides

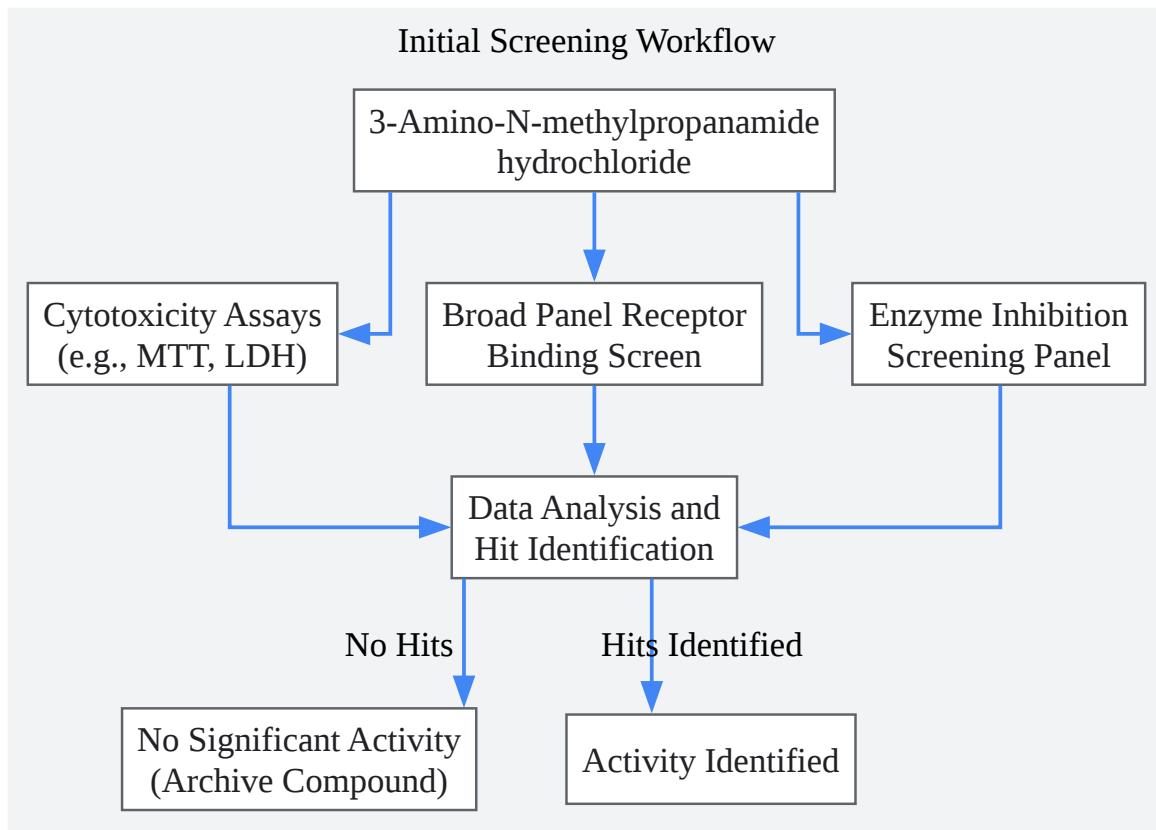
Generally, small molecules containing amino and amide functionalities are of significant interest in medicinal chemistry and drug discovery. The amide bond is a fundamental component of peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets. Amino groups can be crucial for receptor binding, solubility, and pharmacokinetic properties.

It is conceivable that **3-amino-N-methylpropanamide hydrochloride** could be utilized as a scaffold or building block in the generation of libraries of compounds for screening in various disease models. The primary amine and the secondary amide offer two points for chemical modification, allowing for the creation of a diverse set of derivatives.

Future Research Directions

The lack of current applications does not preclude future utility. Researchers in drug discovery and medicinal chemistry could potentially explore the use of **3-amino-N-methylpropanamide hydrochloride** in several ways:

- As a scaffold for combinatorial chemistry: Its simple structure makes it an ideal starting point for the synthesis of compound libraries to be screened for biological activity.
- In the development of targeted therapies: The amino group could be functionalized to target specific receptors or enzymes.


- As a fragment in fragment-based drug discovery: This approach involves screening small, low-complexity molecules for weak binding to a biological target and then optimizing these "hits" to develop more potent leads.

Conclusion

In its current state, **3-amino-N-methylpropanamide hydrochloride** is a chemical entity with potential, but no established applications beyond its role as a synthetic intermediate. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. While there is no existing data to guide its use, its simple structure and functional groups may offer opportunities for the development of novel therapeutics in the future. At present, any investigation into its properties would be foundational research.

Experimental Considerations (Hypothetical)

Should a researcher wish to investigate the potential applications of **3-amino-N-methylpropanamide hydrochloride**, a logical first step would be to perform a series of in vitro screens to assess its general cytotoxicity and potential for off-target effects. A hypothetical initial experimental workflow is outlined below.

[Click to download full resolution via product page](#)

Figure 1: A hypothetical workflow for the initial biological screening of **3-amino-N-methylpropanamide hydrochloride**.

- To cite this document: BenchChem. [3-Amino-N-methylpropanamide Hydrochloride: A Chemical Intermediate Awaiting Application Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284087#literature-review-of-3-amino-n-methylpropanamide-hydrochloride-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com